molecular formula C12H13N3O2S B3308236 6-amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 937600-54-9

6-amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B3308236
CAS No.: 937600-54-9
M. Wt: 263.32 g/mol
InChI Key: AWPNVNXDGQLGFJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps, starting with the reaction of ethoxybenzene with appropriate reagents to introduce the necessary functional groups. One common synthetic route involves the condensation of ethoxybenzene with thiourea and an appropriate amine under acidic conditions. The reaction mixture is then heated to facilitate the formation of the pyrimidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 6-amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery and development.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can lead to the discovery of novel drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism of action can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 4-Amino-3-(4-ethoxyp henyl)-N-(3-methoxypropyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

  • 6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile

Uniqueness: 6-Amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one stands out due to its unique structural features and reactivity. Its pyrimidinone core and ethoxyphenyl group contribute to its distinct chemical properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

6-amino-1-(2-ethoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-17-9-6-4-3-5-8(9)15-10(13)7-11(16)14-12(15)18/h3-7H,2,13H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPNVNXDGQLGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CC(=O)NC2=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.